molecular formula C12H9ClFNO B1308505 3-Chloro-4-(4-fluorophenoxy)aniline CAS No. 937608-56-5

3-Chloro-4-(4-fluorophenoxy)aniline

Cat. No.: B1308505
CAS No.: 937608-56-5
M. Wt: 237.66 g/mol
InChI Key: GFNXPQYBXNTHIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(4-fluorophenoxy)aniline (CAS 937608-56-5) is a high-purity chemical compound with a molecular weight of 237.66 g/mol and the formula C₁₂H₉ClFNO . This compound belongs to two structurally significant classes: halogenated anilines and diaryl ethers . Its molecular architecture, featuring a reactive aniline core and a diaryl ether linkage, makes it a versatile and privileged scaffold in medicinal chemistry, primarily utilized as a critical building block in pharmaceutical synthesis . Key Research Applications This compound serves as a key intermediate in several cutting-edge research domains: Oncology Research and Kinase Inhibitors: Derivatives of this aniline are instrumental in the design and synthesis of potent kinase inhibitors . Its structural framework is a core component in pyrimidine derivatives that act as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and human epidermal growth factor receptor 2 (ErbB-2), which are critical targets in cancers such as colorectal cancer . These derivatives have demonstrated significant antiproliferative activities by inducing apoptosis in cancer cell lines . Antiparasitic Drug Discovery: Research against drug-resistant parasites has identified close derivatives, such as 3-Chloro-4-(4-chlorophenoxy)aniline, as inhibitors of Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), a vital enzyme for the parasite's survival . These compounds show promising antiplasmodial activity in both in vitro and in vivo models, and hybrid molecules like Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA) have shown efficacy against sensitive and resistant malaria strains . Chemical Reactivity The molecule possesses two primary reactive sites. The electron-donating amino group (-NH₂) activates the aromatic ring for electrophilic substitution and can undergo reactions such as acylation to form amides or carboxamides, which are fundamental steps in constructing complex molecular scaffolds for biological testing . Additionally, the halogen substituents on the aromatic rings allow for further functionalization via metal-catalyzed cross-coupling reactions, enhancing its utility as a synthetic building block . Usage Note This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-(4-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO/c13-11-7-9(15)3-6-12(11)16-10-4-1-8(14)2-5-10/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNXPQYBXNTHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of Academic Research Domains

Kinase Inhibitors in Oncology Research

Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. amerigoscientific.com Consequently, the development of kinase inhibitors is a major focus of modern oncology research. Derivatives of this compound have been instrumental in the design of potent kinase inhibitors.

For instance, the closely related derivative, 3-Chloro-4-(3-fluorobenzyloxy)aniline , serves as a key intermediate in the synthesis of dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ErbB-2), which are important targets in the treatment of various cancers. nih.gov Research has shown that pyrimidine (B1678525) derivatives incorporating this aniline (B41778) moiety can significantly inhibit the activity of these kinases. nih.gov One study designed a series of such compounds and evaluated their antiproliferative activities against cancer cell lines, demonstrating the potential of this chemical scaffold in developing new anticancer drugs. nih.gov

Another area of investigation involves the development of 4-anilinoquinazoline (B1210976) derivatives. A novel series of these compounds, including one synthesized from a chloro-fluoroaniline derivative, was evaluated for its anticancer efficacy in human colorectal cancer cell lines. mdpi.com The results indicated that these compounds could induce apoptosis (programmed cell death) in cancer cells, highlighting another avenue for their therapeutic application. mdpi.com

Interactive Table: Research Findings on Anticancer Activity of this compound Derivatives

Compound/DerivativeTarget/Cell LineKey Finding
4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidineA431 and SKOV-3 cell linesShowed potent antiproliferative activities with IC50 values of 3.25 µM and 0.89 µM, respectively. nih.gov
4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-{3-[6-(4-amino)pyrimidinyl]amino) phenoxy}pyrimidineA431 and SKOV-3 cell linesDemonstrated significant antiproliferative activities with IC50 values of 4.24 µM and 0.71 µM, respectively. nih.gov
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)HCT116, HT29, and SW620 colon cancer cell linesExhibited the highest anticancer efficacy among a series of analogues, with IC50 values of 8.50 µM, 5.80 µM, and 6.15 µM, respectively. mdpi.com

Antiparasitic Drug Discovery

The emergence of drug-resistant strains of parasites, particularly those causing malaria, necessitates the urgent development of new therapeutic agents. Derivatives of this compound have shown promise in this area.

One of its derivatives, 3-Chloro-4-(4-chlorophenoxy)aniline , has been identified as an inhibitor of the Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), an enzyme essential for the parasite's fatty acid synthesis. This compound has demonstrated antiplasmodial activity in both in vitro and in vivo models. scispace.com

Furthermore, research has explored the combination of 3-Chloro-4-(4-chlorophenoxy)aniline with existing antimalarial drugs like artesunate (B1665782) and chloroquine. These combination therapies have shown synergistic effects, significantly inhibiting parasite growth in both laboratory and animal studies. scispace.com A hybrid molecule, Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA) , was synthesized and showed chemosuppressive activity against both sensitive and resistant strains of malaria parasites, indicating its potential as a promising antimalarial drug candidate. nih.gov

Interactive Table: Research Findings on Antiparasitic Activity of this compound Derivatives

Compound/DerivativeParasite StrainKey Finding
3-Chloro-4-(4-chlorophenoxy)anilineP. bergheiShowed a 50% effective dose (ED50) of 4.2 mg/kg in a mouse model. scispace.com
Combination of 3-Chloro-4-(4-chlorophenoxy)aniline and ArtesunateP. bergheiA combination of their respective ED50 values resulted in a significantly higher growth inhibition of 81%. scispace.com
Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA)P. berghei ANKA (sensitive), LuR (lumefantrine-resistant), PQR (piperaquine-resistant)Demonstrated ED50 values of 4.211 mg/kg/day, 2.601 mg/kg/day, and 3.875 mg/kg/day, respectively. nih.gov

Chemical Reactivity and Mechanistic Studies of 3 Chloro 4 4 Fluorophenoxy Aniline

Reactions Involving the Aniline (B41778) Functional Group

The aniline functional group in 3-chloro-4-(4-fluorophenoxy)aniline is a primary site for a variety of chemical transformations. The electron-donating nature of the amino group (-NH2) activates the aromatic ring, particularly at the ortho and para positions, for electrophilic substitution reactions. byjus.com However, the reactivity can be modulated by the presence of the chloro and fluorophenoxy substituents.

Amidation and Carboxamide Formation

The primary amine of this compound readily undergoes acylation reactions with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form the corresponding amides or carboxamides. This reaction is fundamental in the synthesis of a wide range of biologically active molecules. For instance, this aniline has been used to create aryl carboxamide derivatives that have shown significant antiproliferative effects by targeting death-associated protein kinase 1 (DAPK1). The formation of the amide bond is a key step in constructing these complex molecular scaffolds.

A related compound, 3-chloro-4-(4'-chlorophenoxy)aminobenzene, has been reacted with 3,5-diiodosalicylic acid in the presence of phosphorus trichloride (B1173362) to synthesize the anthelmintic drug rafoxanide. nih.gov This highlights the utility of the amidation reaction on substituted anilines in the preparation of pharmaceuticals.

Thiourea (B124793) and Semicarbazone Synthesis from Aniline Precursors

The nucleophilic character of the aniline nitrogen allows for its reaction with isothiocyanates to form thiourea derivatives. The synthesis of thioureas often involves the in-situ generation of an isothiocyanate, which then reacts with the aniline. For example, 3,4,5-trimethoxybenzoyl isothiocyanate, produced from the corresponding acid chloride and ammonium (B1175870) thiocyanate, reacts with 3-fluoroaniline (B1664137) to yield 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. mdpi.comresearchgate.net This methodology is applicable to this compound for the synthesis of novel thiourea derivatives. Thioureas are valuable intermediates for the synthesis of various heterocyclic compounds. mdpi.com

Similarly, the aniline precursor can be converted into semicarbazide (B1199961), which is then reacted with aldehydes or ketones to form semicarbazones. A series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives have been synthesized and evaluated for their antimicrobial activities. researchgate.netresearchgate.net The synthesis involves the initial formation of 3-chloro-4-fluorophenyl semicarbazide, followed by condensation with various substituted aldehydes. researchgate.net

Condensation Reactions (e.g., Schiff Base Formation)

Anilines are well-known to undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.gov These reactions are typically catalyzed by an acid and involve the formation of a carbinolamine intermediate followed by dehydration. researchgate.net Schiff bases derived from substituted anilines are a significant class of compounds with diverse applications. For instance, Schiff bases of vanillin (B372448) with various haloanilines have been synthesized and their fluorescence properties studied. jocpr.com The reaction of this compound with an appropriate aldehyde or ketone would be expected to yield the corresponding Schiff base, expanding the range of accessible chemical structures.

Diazo and Hydrazine (B178648) Formation from Substituted Anilines

The amino group of anilines can be converted to a diazonium group (-N2+) through a process called diazotization. This reaction is typically carried out by treating the aniline with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salts are highly versatile intermediates that can undergo a variety of substitution reactions, known as Sandmeyer reactions, to introduce a wide range of functional groups onto the aromatic ring.

While specific examples of diazotization of this compound are not detailed in the provided results, the general reactivity of anilines suggests this transformation is feasible. Similarly, substituted anilines can be precursors for the synthesis of hydrazines, although direct conversion methods are less common than multi-step sequences.

Transformations of the Halogenated Aromatic Moieties

The two aromatic rings of this compound, one substituted with chlorine and the other with fluorine, also present opportunities for chemical modification. Halogenated aromatic compounds are known to participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The preparation of this compound itself can involve a key transformation of a halogenated aromatic moiety. One synthetic route involves the condensation of 1-(chloromethyl)-4-fluorobenzene with 2-chloro-4-nitrophenol, followed by reduction of the nitro group. Another approach utilizes a palladium-catalyzed cross-coupling reaction between 3-chloroaniline (B41212) and 4-fluorophenol.

Mechanistic Investigations of Biotransformation Pathways

The metabolism of halogenated anilines is of significant interest due to their presence in various industrial chemicals and pharmaceuticals. Studies on the biotransformation of compounds structurally related to this compound provide insights into its likely metabolic fate.

The metabolism of 3-chloro-4-fluoroaniline (B193440) has been investigated in rats and was found to be rapid and extensive, leading to numerous metabolites. researchgate.netshu.ac.uk The primary metabolic transformations observed were N-acetylation and hydroxylation, followed by O-sulfation. researchgate.netshu.ac.uk The major metabolites identified were 2-amino-4-chloro-5-fluorophenyl sulfate (B86663) and 2-acetamido-4-chloro-5-fluorophenyl glucuronide. researchgate.netshu.ac.uk This indicates that the body processes the compound by adding acetyl, hydroxyl, and sulfate groups to make it more water-soluble for excretion.

Similarly, the biotransformation of 2-chloro-4-nitroaniline (B86195) by a Rhodococcus species involves hydroxylation as a key step, where the nitro group is replaced by a hydroxyl group to form 4-amino-3-chlorophenol. plos.org

Table 1: Key Reactions of the Aniline Functional Group

Reaction TypeReagentsProduct Type
Amidation/Carboxamide FormationCarboxylic acid derivatives (e.g., acid chlorides)Amide/Carboxamide
Thiourea SynthesisIsothiocyanatesThiourea
Semicarbazone SynthesisSemicarbazide and Aldehyde/KetoneSemicarbazone
Schiff Base FormationAldehyde/KetoneImine (Schiff Base)
DiazotizationNitrous AcidDiazonium Salt

Table 2: Investigated Biotransformation Pathways of Related Anilines

Parent CompoundOrganism/SystemKey TransformationsMajor Metabolites
3-Chloro-4-fluoroanilineRatN-acetylation, Hydroxylation, O-sulfation2-amino-4-chloro-5-fluorophenyl sulfate, 2-acetamido-4-chloro-5-fluorophenyl glucuronide
2-Chloro-4-nitroanilineRhodococcus sp.Hydroxylation (denitrification)4-amino-3-chlorophenol, 6-chlorohydroxyquinol

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By observing the magnetic properties of atomic nuclei, it provides a detailed map of the atoms within a molecule.

Proton (¹H) NMR

Proton NMR spectroscopy identifies the chemical environment of hydrogen atoms in a molecule. For 3-Chloro-4-(4-fluorophenoxy)aniline, one would expect to observe distinct signals for each of the aromatic protons and the amine (-NH₂) protons. The chemical shifts (δ, in ppm), the splitting of signals into multiplets (e.g., singlets, doublets, triplets), and the coupling constants (J, in Hz) between adjacent protons would confirm the substitution pattern on the two aromatic rings. However, specific, experimentally determined ¹H NMR data for this compound are not documented in available literature.

Fluorine-19 (¹⁹F) NMR for Fluorine Environments

Given the presence of a fluorine atom, ¹⁹F NMR would be a highly specific and sensitive technique for characterization. It would show a signal corresponding to the single fluorine environment in the molecule. The chemical shift and any coupling to nearby protons or carbons would provide definitive evidence for the presence and position of the 4-fluorophenoxy group. As with other NMR data, specific ¹⁹F NMR chemical shifts for this compound are not publicly reported.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are employed to resolve complex structures and definitively assign signals.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations, confirming which protons are adjacent to each other on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing critical information about the connectivity between different parts of the molecule, such as linking the two aromatic rings through the ether oxygen.

Detailed analysis using these 2D NMR techniques is standard for novel compounds, yet such data for this compound has not been made available in research publications.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to measure the molecular weight of a compound with high precision and to obtain information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₂H₉ClFNO), the theoretical exact mass can be calculated. An experimental HRMS measurement would need to match this theoretical value to within a very small tolerance (typically < 5 ppm) to confirm the molecular formula. Analysis of the fragmentation pattern would further corroborate the proposed structure. Despite its importance, experimentally determined HRMS data for this compound is not found in the surveyed scientific literature.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful technique for the analysis of this compound, particularly within complex biological or synthetic mixtures. This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry.

In the context of drug metabolism studies, LC-MS/MS is indispensable. For instance, in the investigation of the metabolic fate of structurally related compounds like 3-chloro-4-fluoroaniline (B193440) in rats, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) was utilized to identify a multitude of metabolites. shu.ac.ukresearchgate.net This approach allows for the separation of the parent compound from its metabolites, followed by their structural elucidation based on fragmentation patterns. The high sensitivity of MS/MS detection is critical for identifying trace levels of metabolites in complex biological matrices such as urine. shu.ac.ukresearchgate.net

Furthermore, LC-MS/MS is employed for the quantitative analysis of aromatic amines in various samples. A multi-analyte method using UHPLC-MS/MS has been developed for the determination of 33 primary aromatic amines, demonstrating the technique's capability for sensitive and specific quantification. sciex.com The use of multiple reaction monitoring (MRM) enhances the selectivity and sensitivity of the analysis, making it suitable for regulatory compliance and quality control. sciex.com

Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique frequently coupled with mass spectrometry for the analysis of less polar and thermally stable compounds like this compound. wikipedia.org APCI is particularly advantageous for molecules that are not easily ionized by electrospray ionization (ESI). jfda-online.comnationalmaglab.org

The ionization process in APCI occurs in the gas phase, initiated by a corona discharge that ionizes the solvent vapor, which in turn ionizes the analyte molecules through chemical reactions. wikipedia.org This typically results in the formation of protonated molecules [M+H]⁺ or, in some cases, radical cations M⁺•. nih.gov

APCI-MS is well-suited for a wide range of low molecular weight compounds and has been demonstrated to be a robust and versatile method for analyzing synthetic samples that are problematic for other ionization techniques. bris.ac.uk The resulting mass spectra are often characterized by dominant intact molecular species and logical neutral losses, which aid in structural confirmation. bris.ac.uk For instance, in a study analyzing numerous low molecular weight compounds, APCI-MS provided clear spectra dominated by molecular ions, showcasing its utility for routine analysis. nih.govbris.ac.uk

The source parameters for APCI-MS are optimized to achieve efficient ionization. Typical parameters include a vaporizer temperature around 400°C, a capillary temperature of approximately 275°C, and a specific discharge current and gas flows. nih.govbris.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For this compound, IR spectroscopy provides critical information about its molecular structure by detecting the vibrations of its constituent bonds. bates.eduresearchgate.net

Detailed vibrational analysis of related compounds like 3-chloro-4-fluoroaniline has been performed using FT-IR spectroscopy, contributing to a deeper understanding of the vibrational modes of halogenated anilines. bates.eduresearchgate.net These studies are essential for the accurate interpretation of the IR spectrum of this compound.

Vibrational Band Assignment for Characteristic Groups (e.g., Ar-Cl, Ar-F, N-H, C-O-C)

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its specific functional groups. The assignment of these vibrational bands is crucial for structural confirmation.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretching3400-3300
C-H (aromatic)Stretching3100-3000
C=C (aromatic)Stretching1600-1450
C-O-C (ether)Asymmetric Stretching1275-1200
C-F (Ar-F)Stretching1250-1100
C-Cl (Ar-Cl)Stretching850-550

This table presents typical wavenumber ranges for the indicated functional groups and may vary slightly for the specific molecule of this compound.

The N-H stretching vibrations of the primary amine group are typically observed as two bands in the region of 3400-3300 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The presence of the ether linkage (C-O-C) is confirmed by a strong absorption band due to asymmetric stretching. The vibrations of the carbon-halogen bonds (Ar-F and Ar-Cl) also give rise to characteristic bands in the fingerprint region of the spectrum.

Attenuated Total Reflectance (ATR-IR) and Vapor Phase IR Applications

Attenuated Total Reflectance (ATR) is a widely used sampling technique in IR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation. anton-paar.com In ATR-IR, the sample is brought into contact with a crystal of high refractive index, and the IR beam undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample. anton-paar.com This interaction results in the absorption of IR radiation at specific frequencies, generating the spectrum. ATR-IR is particularly useful for obtaining high-quality spectra of solid powders like this compound. nih.gov

Vapor phase IR spectroscopy provides information about the molecule in its gaseous state. This can be useful for studying intermolecular interactions and for comparison with computational models. For the related compound 3-chloro-4-fluoroaniline, vapor phase IR spectra have been recorded and are available in spectral databases. nih.gov

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for determining the purity of this compound and for analyzing it in mixtures.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ED) is a highly sensitive and selective method for the analysis of electroactive compounds, including aromatic amines. thermofisher.com This technique is particularly valuable for detecting low concentrations of analytes in complex matrices. nih.govresearchgate.net

An HPLC method with electrochemical detection has been developed for monitoring exposure to the related compound 3-chloro-4-fluoroaniline by measuring its major urinary metabolite. nih.govresearchgate.net This method proved to be superior to previous gas chromatography (GC) methods, offering higher speed and lower cost without the need for derivatization. nih.govresearchgate.net The limit of detection for the metabolite was found to be ≤ 0.01 mg/L, highlighting the sensitivity of the technique. nih.govresearchgate.net

The principle of electrochemical detection involves applying a specific potential to a working electrode. When an electroactive analyte passes over the electrode, it undergoes oxidation or reduction, generating a current that is proportional to its concentration. mdpi.com By carefully selecting the applied potential, high selectivity can be achieved, allowing for the detection of the target analyte in the presence of other non-electroactive compounds. thermofisher.com

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification Assessment

Thin Layer Chromatography (TLC) is a fundamental and versatile chromatographic technique widely used in synthetic chemistry to monitor the progress of reactions, identify compounds in a mixture, and assess the purity of a sample. wisc.edulibretexts.org The principle of TLC relies on the differential partitioning of components of a mixture between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier) and a mobile phase (a solvent or solvent mixture). libretexts.org

In the context of the synthesis of this compound, TLC is an invaluable tool. During the reaction, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials. The plate is then developed in a suitable solvent system. The separation is based on the polarity of the compounds. wisc.edu Non-polar compounds move further up the plate, resulting in a higher Retention Factor (Rf), while polar compounds interact more strongly with the stationary phase and have lower Rf values. libretexts.orgutoronto.ca The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.orgchemistryhall.com

The progress of the reaction can be visualized by observing the disappearance of the starting material spots and the appearance of the product spot. Visualization is often achieved under UV light, as aromatic compounds like this compound are typically UV-active. A staining agent can also be used. wisc.edu

Table 1: Illustrative TLC Data for the Synthesis of this compound

CompoundSolvent System (e.g., Hexane:Ethyl Acetate 7:3)Rf Value (Illustrative)
Starting Material 1Hexane:Ethyl Acetate 7:30.80
Starting Material 2Hexane:Ethyl Acetate 7:30.35
This compound (Product)Hexane:Ethyl Acetate 7:30.65
Reaction Mixture at t=2hHexane:Ethyl Acetate 7:3Spots at 0.80, 0.65, 0.35
Reaction Mixture at t=6h (Completion)Hexane:Ethyl Acetate 7:3Spot at 0.65

Note: The Rf values are illustrative and depend on the specific TLC plate, solvent system, and experimental conditions. utoronto.ca

HPLC-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) for Halogen-Specific Detection

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and element-specific detection of ICP-MS. spectroscopyonline.com This technique is particularly advantageous for the analysis of halogenated compounds like this compound.

The HPLC system separates the components of a mixture based on their interactions with the stationary and mobile phases. The eluent from the HPLC column is then introduced into the ICP torch, where it is subjected to a high-temperature argon plasma. The plasma atomizes and ionizes the molecules, and the resulting ions are then passed into the mass spectrometer, which separates them based on their mass-to-charge ratio. researchgate.net

For this compound, HPLC-ICP-MS allows for the specific detection of the chlorine and fluorine atoms. By monitoring the isotopes of chlorine (³⁵Cl and ³⁷Cl) and fluorine (¹⁹F), the presence and quantity of the halogenated target compound can be determined with high selectivity and sensitivity, even in complex matrices. nih.govrsc.org This method is invaluable for metabolic studies, impurity profiling, and environmental analysis where specific detection of halogenated species is crucial. researchgate.net

Table 2: Illustrative HPLC-ICP-MS Detection Parameters for this compound

ParameterValue
HPLC Columne.g., C18 reverse-phase
Mobile Phasee.g., Gradient of acetonitrile (B52724) and water
Monitored Isotopes¹⁹F, ³⁵Cl, ³⁷Cl
Retention TimeDependent on HPLC conditions
Mass-to-Charge Ratio (m/z)19, 35, 37

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. gdckulgam.edu.in For organic molecules, the most common transitions are π-π* and n-π* transitions. researchgate.net

The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within the aromatic rings. The aniline (B41778) and fluorophenoxy moieties act as chromophores. The presence of the amino (-NH₂) group, a strong auxochrome, on the aniline ring causes a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene (B151609). gdckulgam.edu.in

The exact position of the absorption maxima (λmax) is influenced by the substituents (chloro and fluorophenoxy groups) on the aromatic rings and the solvent used for analysis. The spectrum can be used for quantitative analysis based on the Beer-Lambert law and to provide qualitative information about the electronic structure of the molecule. For instance, the n-π* transition of the aniline chromophore is typically observed. researchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound

Electronic TransitionExpected λmax Range (nm)Chromophore
π-π~240-260Phenyl rings
n-π~280-320Aniline moiety

Note: The λmax values are estimates and can vary based on solvent polarity and pH.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. utoronto.ca For organic compounds, it typically involves the determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), and sometimes other elements like halogens and sulfur. wisc.edu The most common method is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified. wisc.edu

For this compound, with the molecular formula C₁₂H₉ClFNO, elemental analysis provides a crucial verification of its empirical formula and purity. The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values. A close agreement between the experimental and theoretical values provides strong evidence for the correctness of the proposed molecular formula.

Table 4: Elemental Composition of this compound (C₁₂H₉ClFNO)

ElementMolecular Weight ( g/mol )Number of AtomsTotal WeightTheoretical Percentage (%)
Carbon (C)12.01112144.13260.67
Hydrogen (H)1.00899.0723.82
Chlorine (Cl)35.453135.45314.92
Fluorine (F)18.998118.9988.00
Nitrogen (N)14.007114.0075.89
Oxygen (O)15.999115.9996.73
Total 237.661 100.00

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. numberanalytics.comwikipedia.org The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. By analyzing the angles and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the crystal can be generated, from which the precise positions of the atoms, bond lengths, bond angles, and torsional angles can be determined. numberanalytics.comyoutube.com

Table 5: Typical Crystallographic Data Obtained from X-ray Analysis

ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupDescribes the symmetry of the crystal
Unit Cell Dimensions (a, b, c, α, β, γ)Dimensions and angles of the unit cell
Volume of Unit Cell (V)The volume of the repeating unit
Density (calculated)Calculated density of the crystal
Bond LengthsPrecise distances between bonded atoms
Bond AnglesAngles between adjacent bonds
Torsional AnglesDihedral angles describing conformation

Role of 3 Chloro 4 4 Fluorophenoxy Aniline As a Versatile Building Block in Chemical Synthesis

Precursor for Diversified Organic Scaffolds

The chemical reactivity of 3-Chloro-4-(4-fluorophenoxy)aniline, particularly the nucleophilicity of its primary amine group, allows it to be a foundational component in the synthesis of numerous classes of organic compounds. This versatility enables chemists to construct complex molecular architectures through various chemical transformations.

Synthesis of Novel Thiourea (B124793) and Semicarbazone Derivatives

This compound is an ideal starting point for the synthesis of thiourea and semicarbazone derivatives, which are classes of compounds known for their wide range of biological activities.

The synthesis of thioureas generally involves the reaction of a primary amine with an appropriate isothiocyanate. Alternatively, reaction with carbon disulfide followed by the addition of a second amine can produce unsymmetrical thioureas. organic-chemistry.org For this compound, this reactivity allows for the straightforward incorporation of its structural motif into novel thiourea derivatives. The general synthetic approach involves reacting the aniline (B41778) with various substituted isothiocyanates, leading to a library of N,N'-disubstituted thioureas. The molecular structure of these compounds is crucial for their biological activity and is often studied to understand structure-activity relationships. nih.gov

Semicarbazones are typically formed through the condensation reaction of a semicarbazide (B1199961) with an aldehyde or a ketone. sathyabama.ac.in To synthesize semicarbazone derivatives using this compound, the aniline is first converted into the corresponding semicarbazide. This is often achieved by reacting the aniline with urea (B33335) to form a phenylurea, followed by treatment with hydrazine (B178648) hydrate. The resulting 4-(3-chloro-4-(4-fluorophenoxy)phenyl)semicarbazide can then be condensed with a variety of substituted aldehydes and ketones to yield the target semicarbazone derivatives. researchgate.net

Table 1: Examples of Synthesized Thiourea and Semicarbazone Derivatives

Derivative Class General Synthesis Starting Materials Key Features
Thiourea Reaction of the aniline with an isothiocyanate. This compound, various aryl/alkyl isothiocyanates. The resulting derivatives possess the core aniline structure linked to a thiocarbonyl group, with diverse substituents. nih.govresearchgate.net

| Semicarbazone | Condensation of the corresponding semicarbazide with aldehydes or ketones. | 4-(3-chloro-4-(4-fluorophenoxy)phenyl)semicarbazide, various aromatic/aliphatic aldehydes and ketones. | These derivatives feature an azomethine group (-N=CH-), which is often crucial for biological activity. researchgate.netnih.gov |

Formation of Substituted Quinolones and Other Heterocyclic Systems

The aniline functional group is a cornerstone in the synthesis of numerous nitrogen-containing heterocyclic compounds, including the medicinally important quinolone scaffold. Several classical methods, such as the Conrad-Limpach and Gould-Jacobs reactions, utilize anilines as key precursors for constructing the quinolone ring system. mdpi.com

In the context of this compound, it can be reacted with β-ketoesters or their equivalents to initiate cyclization and form substituted quinolones. For instance, reacting the aniline with diethyl ethoxymethylenemalonate (EMME) and subsequent thermal cyclization is a common route to produce 4-quinolone-3-carboxylic acid esters. Modern methods, including metal-catalyzed cyclizations, also provide efficient pathways to these structures from anilines and alkynes. organic-chemistry.org The substituents on the aniline ring, namely the chloro and 4-fluorophenoxy groups, are carried into the final quinolone product, allowing for the synthesis of highly functionalized heterocyclic systems.

Beyond quinolones, this aniline can be used to synthesize other heterocyclic systems such as pyrimidines. For example, it can be reacted with substituted pyrimidines in nucleophilic aromatic substitution reactions to create complex molecules that have been investigated as kinase inhibitors. nih.gov

Design and Synthesis of Aryl Carboxamide Derivatives

Aryl carboxamides are another significant class of compounds readily accessible from this compound. The synthesis is typically achieved by reacting the aniline with a carboxylic acid or, more commonly, its activated form, such as an acyl chloride or anhydride. This acylation reaction forms a stable amide bond.

A practical example is the synthesis of rafoxanide, an anthelmintic drug, where a related compound, 3-chloro-4-(4-chlorophenoxy)aniline, is reacted with 3,5-diiodosalicylic acid in the presence of phosphorus trichloride (B1173362) to form the desired aryl carboxamide. nih.gov This same methodology can be applied using this compound to generate a corresponding series of salicylanilide (B1680751) derivatives. The reaction conditions are generally mild, and the process is high-yielding, making it a robust method for creating diverse carboxamides.

Table 2: Synthesis of Aryl Carboxamide Derivatives

Reaction Type Reagents Product Class Reference Method

| Acylation | this compound, Carboxylic Acid/Acyl Chloride, Coupling Agent (e.g., PCl₃) | N-(3-chloro-4-(4-fluorophenoxy)phenyl)amides | Based on the synthesis of Rafoxanide nih.gov |

Applications in the Generation of Chemical Libraries

A chemical library is a collection of diverse, stored chemicals used in high-throughput screening. The utility of this compound as a versatile building block makes it an excellent candidate for the generation of such libraries. Its ability to participate in a variety of reliable and high-yielding chemical reactions (e.g., amide bond formation, urea/thiourea formation, heterocyclic ring synthesis) allows for the rapid creation of a large number of distinct molecules from a common core structure.

In combinatorial chemistry, this aniline can be used as a scaffold. By reacting it with a diverse set of building blocks—such as a collection of different acyl chlorides, isothiocyanates, or β-ketoesters—a library of related compounds can be synthesized. Each member of the library retains the core 3-chloro-4-(4-fluorophenoxy)phenyl moiety but differs in the substituent group. This approach is highly efficient for exploring a large chemical space in drug discovery programs, for instance, to identify inhibitors of specific enzymes like kinases. nih.gov

Structure-Property Relationship Studies in Chemical Innovation

Structure-Property Relationship (SPR) studies are fundamental to chemical innovation, particularly in the design of new pharmaceuticals and materials. These studies investigate how the chemical structure of a molecule influences its properties, including biological activity, solubility, and stability. This compound and its derivatives are valuable tools for such investigations.

By using the aniline as a constant structural core, chemists can systematically modify other parts of the molecule and observe the resulting changes in properties. For example, in a series of aryl carboxamide derivatives, one could vary the substituents on the carboxylic acid portion while keeping the N-(3-chloro-4-(4-fluorophenoxy)phenyl) group unchanged. nih.gov

A study on pyrimidine (B1678525) derivatives designed as kinase inhibitors used a similar aniline core, 3-chloro-4-(3-fluorobenzyloxy)aniline, to explore how different substituents on the pyrimidine ring affected the inhibition of EGFR and ErbB-2 kinases. nih.gov Researchers found that adding groups capable of forming specific hydrogen bonds or covalent interactions, such as acrylamide (B121943) or cyanoacetamide moieties, significantly impacted the inhibitory activity. nih.gov This highlights how the core aniline scaffold serves as a platform to probe the specific interactions between a ligand and its biological target, guiding the rational design of more potent and selective molecules.

Future Directions and Emerging Research Avenues for 3 Chloro 4 4 Fluorophenoxy Aniline Research

Development of Sustainable and Green Chemistry Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign processes. For precursors to compounds like 3-Chloro-4-(4-fluorophenoxy)aniline, the shift from traditional methods to greener alternatives is a key research focus. The synthesis of the closely related intermediate, 3-chloro-4-fluoroaniline (B193440), provides a clear example. Traditionally, its synthesis involves the reduction of 3-chloro-4-fluoronitrobenzene (B104753) using iron powder in an acidic medium. google.com This method, while effective, generates significant iron sludge and acidic waste, posing environmental challenges. google.com

Emerging research advocates for catalytic hydrogenation as a superior green alternative. google.com This process utilizes catalysts like platinum on carbon (Pt/C) under a hydrogen atmosphere. google.com A notable advantage of this method is the elimination of organic solvents, high reaction conversion rates, excellent yields (often exceeding 94%), and high product purity (over 99.5%). google.com Such processes are simpler, more reasonable for large-scale industrial production, and significantly reduce waste streams. google.com

Future work will likely focus on optimizing these catalytic systems, exploring less expensive, earth-abundant metal catalysts, and developing continuous flow processes to further enhance efficiency and safety.

Table 1: Comparison of Synthetic Methods for 3-chloro-4-fluoroaniline Production

Feature Iron Powder Reduction Catalytic Hydrogenation
Raw Material 3-chloro-4-fluoronitrobenzene 3-chloro-4-fluoronitrobenzene
Reducing Agent Metallic Iron Powder Hydrogen Gas (H₂)
Catalyst None (Stoichiometric) 1% Pt/C
Solvent/Medium Ethanol/Water, Acid No organic solvent
Byproducts Iron sludge, Acid mist Minimal, mainly water
Yield ~90% >94%
Purity Requires significant purification >99.5%

| Green Aspect | High waste generation | Low waste, solvent-free |

Data sourced from patent information on related compounds. google.comgoogle.com

Advanced Mechanistic Elucidation of Complex Organic Transformations

Understanding the reaction mechanisms and metabolic fate of this compound and its precursors is crucial for designing new applications and predicting biological interactions. Studies on the related compound 3-chloro-4-fluoroaniline in rats have provided significant insights into its biotransformation. shu.ac.ukresearchgate.net Research shows its metabolism is rapid and extensive, with major metabolic pathways including N-acetylation and aromatic hydroxylation, followed by O-sulfation. shu.ac.ukresearchgate.net The principal identified metabolites were 2-amino-4-chloro-5-fluorophenyl sulfate (B86663) and 2-acetamido-4-chloro-5-fluorophenyl glucuronide. shu.ac.ukresearchgate.net

Furthermore, theoretical studies on precursors like 3-chloro-4-fluoronitrobenzene are used to understand reaction mechanisms, such as nucleophilic aromatic substitutions. prensipjournals.com Future research will likely employ advanced analytical techniques like HPLC-NMR and isotopic labeling, combined with computational modeling, to map the complete metabolic pathways of this compound itself. This will help in elucidating the mechanisms of action or potential toxicity and guide the design of more stable and effective derivatives.

Exploration of Novel Derivatization Strategies for Chemical Probe Development

The aniline (B41778) functional group in this compound is a versatile handle for derivatization, enabling the creation of novel molecules for use as chemical probes or therapeutic agents. A common strategy involves the formation of Schiff bases (imines) by reacting the aniline with various aldehydes. For instance, a derivative has been synthesized by reacting 3-Chloro-4-(4-chlorophenoxy)aniline with 5-nitrothiophene-2-carbaldehyde. researchgate.net

Another promising avenue is the use of the parent amine, 3-chloro-4-fluoroaniline, to generate libraries of derivatives for biological screening. asiapharmaceutics.info In one such study, a series of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives were designed as potential inhibitors of Monoamine Oxidase-B (MAO-B), an enzyme implicated in Parkinson's disease. asiapharmaceutics.info These derivatization strategies transform a simple intermediate into a scaffold for complex molecules with tailored biological activities. Future work will expand on this by exploring a wider range of coupling reactions (e.g., amide bond formation, Buchwald-Hartwig amination) to generate diverse chemical libraries for probing various biological targets.

Integration with High-Throughput Screening for Chemical Discovery Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery. The this compound scaffold is well-suited for the generation of large chemical libraries amenable to HTS. While direct HTS data for this specific compound is not prevalent in public literature, related research provides a clear blueprint for future endeavors.

For example, the development of potential MAO-B inhibitors involved the design of a "vast library" of compounds derived from 3-chloro-4-fluoroaniline. asiapharmaceutics.info These libraries were subjected to in silico screening using software like SwissADME and TopKat to predict their pharmacokinetic properties and potential toxicity before synthesis and biological testing. asiapharmaceutics.info This computational pre-screening is a form of virtual HTS that significantly streamlines the discovery process.

Future research will focus on synthesizing focused libraries of this compound derivatives and subjecting them to large-scale cellular or biochemical HTS assays to identify hits for a wide range of therapeutic targets, from protein kinases to ion channels.

Theoretical Advancements in Predicting Molecular Reactivity and Interactions

Computational chemistry offers powerful tools to predict the behavior of molecules, saving significant time and resources in the lab. For precursors like 3-chloro-4-fluoronitrobenzene, quantum mechanical methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) have been used to investigate molecular geometry, vibrational frequencies, NMR chemical shifts, and electronic properties like the HOMO-LUMO energy gap. prensipjournals.com These calculations help in understanding the molecule's reactivity, stability, and spectroscopic characteristics. prensipjournals.com

Molecular docking is another critical theoretical tool. Studies on N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives used docking to predict their binding affinity and orientation within the active site of the MAO-B enzyme. asiapharmaceutics.info This approach helps prioritize which derivatives are most likely to be active, guiding synthetic efforts. asiapharmaceutics.info

Emerging research will leverage machine learning and artificial intelligence to build more accurate predictive models for the properties and activities of this compound derivatives, accelerating the design-synthesize-test cycle.

Table 2: Selected Theoretical Data for a Precursor and a Derivative

Compound Method/Study Finding/Calculated Value Significance
3-chloro-4-fluoronitrobenzene DFT/HF Calculation Energy Gap, Electrostatic Potential Predicts reactivity and interaction sites. prensipjournals.com

Investigations into Solid-State Chemistry and Polymorphism

The solid-state properties of a chemical compound, including its crystal structure and polymorphism (the ability to exist in multiple crystal forms), are critical for its use in pharmaceuticals and materials. Different polymorphs can have different solubilities, stabilities, and bioavailability.

Research on derivatives of the parent amine has revealed interesting solid-state behaviors. For example, N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline exhibits conformational polymorphism. researchgate.net It has been crystallized in both a metastable triclinic form and a more stable monoclinic form where the molecule has a different conformation. researchgate.net In the triclinic form, the aromatic rings are nearly parallel, while in the other, the benzene (B151609) rings are twisted by 24.8° in opposite directions. researchgate.net This phenomenon is a striking example of how subtle changes in packing can lead to different crystal structures. researchgate.net The crystal structure of another derivative, 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline, has also been determined in detail. researchgate.net

Future investigations will involve systematic screening for polymorphs of this compound and its key derivatives, using techniques like X-ray diffraction and thermal analysis to fully characterize their solid-state landscape. This knowledge is essential for ensuring the consistency and performance of any final product.

Table 3: Crystal Data for Derivatives of Related Aniline Scaffolds

Compound Name N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline researchgate.net 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline researchgate.net
Crystal System Triclinic Monoclinic
Space Group P-1 P2/c
a (Å) 5.986 16.3698
b (Å) 3.933 6.7787
c (Å) 12.342 15.9609
**α (°) ** 87.38 90
**β (°) ** 78.40 105.284
**γ (°) ** 89.53 90

| Z | 1 | 4 |

Q & A

Q. What are the established synthetic routes for 3-Chloro-4-(4-fluorophenoxy)aniline, and what are their key reaction conditions?

The primary synthesis involves a two-step process:

  • Step 1 : Condensation of 1-(chloromethyl)-4-fluorobenzene with 2-chloro-4-nitrophenol in the presence of potassium carbonate to form the nitro intermediate. This step typically uses polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours .
  • Step 2 : Reduction of the nitro group using Fe/NH4_4Cl in a mixed solvent system (e.g., ethanol/water). This method achieves ~82% yield and avoids expensive catalysts . Alternative routes employ catalytic hydrogenation (e.g., 10% Pt/C under H2_2), which offers cleaner reduction but requires specialized equipment .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • TLC : Monitors reaction progress using silica gel plates and UV visualization .
  • 1^1H-NMR : Confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm, NH2_2 protons at δ 4.5–5.0 ppm) .
  • X-ray crystallography : Resolves ambiguities in molecular geometry; SHELX programs are widely used for structure refinement .

Q. What are the common impurities encountered during synthesis, and how can they be identified?

Key impurities include:

  • Incomplete substitution : Residual 2-chloro-4-nitrophenol detected via HPLC or GC-MS .
  • Over-reduction by-products : Partially reduced intermediates (e.g., hydroxylamine derivatives) identified by LC-MS or IR spectroscopy .

Advanced Research Questions

Q. How can researchers optimize the condensation and reduction steps to improve yield and purity?

  • Condensation : Optimize molar ratios (e.g., 1:1.2 for 1-(chloromethyl)-4-fluorobenzene:2-chloro-4-nitrophenol) and solvent choice (e.g., acetone improves selectivity over DMF) .
  • Reduction : Replace Fe/NH4_4Cl with NaBH4_4/I2_2 for milder conditions, reducing metal residues. Validate purity via elemental analysis .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Cross-validate NMR assignments with computational tools (e.g., DFT for predicting chemical shifts).
  • Use ORTEP-3 for crystallographic visualization to confirm bond angles and torsional strain .

Q. How does the choice of reducing agent impact synthesis efficiency and by-product profiles?

  • Fe/NH4_4Cl : Cost-effective but generates iron sludge, requiring post-reaction filtration .
  • Catalytic hydrogenation (Pt/C) : Higher purity (>98%) but risks over-reduction under prolonged H2_2 exposure .

Q. What experimental designs are suitable for studying degradation pathways under environmental conditions?

  • Box-Behnken Design : Optimizes variables (pH, temperature, catalyst loading) for photodegradation studies using MnFe2_2O4_4/Zn2_2SiO4_4 under simulated solar radiation .
  • LC-QTOF-MS : Identifies degradation products (e.g., chlorinated quinones or fluorophenol derivatives) .

Q. How are computational methods applied to predict reactivity in drug development?

  • Molecular docking : Screens interactions with target proteins (e.g., EGFR/HER2 kinases) using derivatives like 6-chloro-N-(3-chloro-4-(3-CF3_3-phenoxy)phenyl)quinazolin-4-amine .
  • DFT calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to assess stability under oxidative conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(4-fluorophenoxy)aniline
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-(4-fluorophenoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.